![molecular formula C8H5BrF4O B15393989 1-[Bromo(difluoro)methyl]-2,3-difluoro-4-methoxybenzene](/img/structure/B15393989.png)
1-[Bromo(difluoro)methyl]-2,3-difluoro-4-methoxybenzene
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Description
1-[Bromo(difluoro)methyl]-2,3-difluoro-4-methoxybenzene is a useful research compound. Its molecular formula is C8H5BrF4O and its molecular weight is 273.02 g/mol. The purity is usually 95%.
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Biological Activity
1-[Bromo(difluoro)methyl]-2,3-difluoro-4-methoxybenzene, with the molecular formula C8H5BrF4O, is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine and bromine substituents along with a methoxy group, suggests significant biological activity and potential applications in drug development and chemical synthesis.
- IUPAC Name : this compound
- Molecular Weight : 253.03 g/mol
- CAS Number : 53445252
- Structure : The compound features a benzene ring substituted with a bromine atom, two fluorine atoms, and a methoxy group, which influences its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions. The presence of the bromine atom allows for nucleophilic substitution reactions, while the fluorine atoms enhance lipophilicity and potentially alter membrane permeability. The methoxy group may also influence the compound's interaction with biological targets by modulating electronic properties.
Biological Activity Overview
Research indicates that halogenated compounds often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize findings related to the biological effects of this specific compound.
Antimicrobial Activity
Studies have shown that halogenated aromatic compounds can inhibit the growth of various pathogenic microorganisms. For instance:
- Case Study : A study evaluated the antimicrobial effects of several halogenated flavonoids, indicating that compounds with bromine and fluorine substitutions demonstrated significant bactericidal activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties:
- Research Findings : Compounds similar in structure have been reported to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with structurally related compounds is essential. The following table summarizes key differences:
Compound Name | Key Substituents | Biological Activity |
---|---|---|
1-Bromo-2,3-difluoro-4-methoxybenzene | Br, F (x2), OCH3 | Moderate antimicrobial |
1-Bromo-2,3-difluoro-4-chlorobenzene | Br, F (x2), Cl | High anticancer potential |
1-Bromo-2,3-difluoro-4-nitrobenzene | Br, F (x2), NO2 | Strong cytotoxic effects |
Properties
Molecular Formula |
C8H5BrF4O |
---|---|
Molecular Weight |
273.02 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]-2,3-difluoro-4-methoxybenzene |
InChI |
InChI=1S/C8H5BrF4O/c1-14-5-3-2-4(8(9,12)13)6(10)7(5)11/h2-3H,1H3 |
InChI Key |
OVRGUXUFFASVTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(F)(F)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.